L-Arginine-7-amido-4-methylcoumarin hydrochloride
Overview
Description
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used in scientific researchThe compound is derived from the naturally occurring amino acid L-arginine and features a coumarin moiety, which is responsible for its fluorescent properties .
Scientific Research Applications
L-Arginine-7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteases like cathepsin H and aminopeptidases
Physiology: Helps in understanding protein degradation pathways and enzyme kinetics.
Pharmacology: Utilized in drug discovery and development to screen for protease inhibitors.
Industry: Employed in the production of diagnostic kits and research reagents.
Mechanism of Action
Target of Action
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a specific substrate for the enzyme cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .
Mode of Action
The interaction of this compound with cathepsin H is characterized by the binding of the L-arginine moiety of the compound to the active site of the enzyme . This interaction leads to the cleavage of the compound, releasing a fluorescent product that can be detected .
Biochemical Pathways
The action of this compound primarily affects the protein degradation pathway within the lysosome . The downstream effects include the regulation of various cellular processes, including cell growth and repair .
Pharmacokinetics
The compound is soluble in acetic acid and water , which suggests it may have good bioavailability
Result of Action
The molecular effect of this compound’s action is the cleavage of the compound, resulting in the release of a fluorescent product . This fluorescence can be used as a measure of cathepsin H activity . On a cellular level, the activity of cathepsin H, regulated by the presence of this compound, can influence various cellular processes, including cell growth and repair .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The fluorescence of the product released upon cleavage of the compound is unaffected by pH over the range of pH 4 to pH 7.1 . This suggests that the compound can be effectively used in a variety of biological environments.
Safety and Hazards
Future Directions
L-Arginine-7-amido-4-methylcoumarin hydrochloride can be utilized as a substrate in a direct fluorometric assay for cathepsin H . The assay is a more sensitive and convenient assay than using benzoyl-arginine-2-naphthylamide which is commonly used in assays for cathepsin H . This suggests that it could be used in future research and development of more sensitive and convenient assays for cathepsin H.
Biochemical Analysis
Biochemical Properties
L-Arginine-7-amido-4-methylcoumarin hydrochloride interacts specifically with the enzyme cathepsin H . The nature of this interaction is that of a substrate with its enzyme, where the compound is processed by cathepsin H .
Cellular Effects
As a substrate for cathepsin H, it may influence cell function through its interactions with this enzyme .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with cathepsin H . As a substrate, it is processed by this enzyme, potentially leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of cathepsin H . It interacts with this enzyme as a substrate, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-arginine with 7-amino-4-methylcoumarin. This reaction is facilitated by the use of coupling agents such as carbodiimides or activated esters. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the reaction mixture .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the process likely involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases like cathepsin H. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected due to its fluorescent properties .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cathepsin H or other proteases.
Oxidation and Reduction: Not commonly involved in the reactions of this compound.
Substitution: The compound itself is not typically involved in substitution reactions.
Major Products Formed
The primary product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which is fluorescent and can be easily detected in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- L-Leucine-7-amido-4-methylcoumarin hydrochloride
- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride
- Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride
- 7-Amino-4-methylcoumarin
Uniqueness
L-Arginine-7-amido-4-methylcoumarin hydrochloride is unique due to its specificity for cathepsin H, making it a valuable tool in studying this particular enzyme. Other similar compounds may target different proteases or have varying fluorescent properties .
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMUQNBZRXRHD-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585054 | |
Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-16-1 | |
Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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